2-Oxoethanethioamide
Overview
Description
2-Oxoethanethioamide is an organic compound characterized by the presence of both a carbonyl group (C=O) and a thioamide group (C=S)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxoethanethioamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxoacetate with hydrogen sulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of hydrogen sulfide to the carbonyl group, followed by cyclization to form the thioamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxoethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiols or thioethers.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxoethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxoethanethioamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity is attributed to the presence of both the carbonyl and thioamide groups, which can form covalent bonds with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxoethanamide: Similar in structure but lacks the sulfur atom, leading to different reactivity and applications.
Thioacetamide: Contains a thioamide group but lacks the carbonyl group, resulting in distinct chemical behavior.
2-Oxoethanethioacetic acid: Contains both carbonyl and thioamide groups but with an additional carboxylic acid group, offering different reactivity and applications.
Uniqueness
2-Oxoethanethioamide is unique due to the presence of both carbonyl and thioamide groups, which confer distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxoethanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NOS/c3-2(5)1-4/h1H,(H2,3,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTCEDOJXPLERD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315033 | |
Record name | Glyoxylamide, 1-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857369-11-0 | |
Record name | Glyoxylamide, 1-thio- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857369-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyoxylamide, 1-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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